4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4S/c1-25-19-11-7-16(22)13-15(19)6-10-18(23)14-4-8-17(9-5-14)26-21(24)20-3-2-12-27-20/h2-13H,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGQZQIQFRREW-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methodological Considerations for Structural Analysis
For instance:
- SHELXL : Enables refinement of anisotropic displacement parameters, crucial for analyzing bromine’s bulky substituent effects.
- ORTEP-3 : Visualizes molecular geometry and π-π stacking interactions, aiding in comparing planarity with benzodioxol analogs.
These tools ensure accurate structural validation, particularly for halogenated systems where disorder or thermal motion may complicate analysis.
Biological Activity
Structure
The molecular structure of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can be represented as follows:
- Molecular Formula : C19H16BrO3S
- Molecular Weight : 399.30 g/mol
Physical Properties
The compound exhibits properties typical of thiophene derivatives, including solubility in organic solvents and potential reactivity due to the presence of the bromo and methoxy substituents.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | >1562.5 |
The compound demonstrated bactericidal activity, inhibiting protein synthesis pathways and affecting nucleic acid production, which are critical for bacterial survival .
Cytotoxicity
In vitro cytotoxicity assays revealed that while the compound is effective against bacteria, it exhibits moderate cytotoxicity towards mammalian cells. The IC50 values ranged from 50 to 100 µM, indicating a need for careful dosage considerations in therapeutic applications .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, thereby halting bacterial growth.
- Disruption of Biofilm Formation : It has been shown to reduce biofilm formation in Staphylococcus aureus, which is crucial for its virulence and resistance to antibiotics .
Case Studies
- Case Study on MRSA : A study conducted on MRSA strains demonstrated that the compound significantly reduced biofilm formation by up to 55% compared to control treatments. This suggests its potential use in treating chronic infections associated with biofilms .
- Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, revealing moderate activity with MIC values ranging from 31.2 to 62.5 µg/mL, although less potent than standard antifungal agents like nystatin (MIC 3.9 µg/mL) .
Q & A
Q. What are the optimized synthetic routes for 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate?
The synthesis typically involves multi-step processes, including:
- Condensation reactions to form the α,β-unsaturated ketone (prop-2-enoyl) backbone.
- Esterification to couple the thiophene-2-carboxylate moiety.
Key parameters include: - Temperature control (60–80°C for ketone formation) and solvent selection (e.g., dry THF or DMF to avoid hydrolysis).
- Use of TLC monitoring to track reaction progress and column chromatography for purification .
- Catalysts : Lewis acids like AlCl₃ may enhance electrophilic substitution in bromo-methoxyphenyl intermediates .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- ¹H/¹³C NMR : Assign peaks to confirm the E-configuration of the prop-2-enoyl group (J = 12–16 Hz for trans coupling) and bromine/methoxy substituents.
- HPLC : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of thiophene carboxylate) .
Q. What are the critical functional groups influencing reactivity?
- α,β-unsaturated ketone : Prone to Michael additions or Diels-Alder reactions.
- Thiophene-2-carboxylate : Participates in nucleophilic acyl substitutions.
- Bromo and methoxy groups : Bromine enhances electrophilic aromatic substitution, while methoxy directs regioselectivity in further modifications .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?
- Single-crystal X-ray diffraction (SCXRD) with Agilent SuperNova diffractometers (Mo Kα radiation, λ = 0.71073 Å) determines bond lengths/angles.
- SHELXL refinement (via Olex2 interface) models thermal displacement parameters and hydrogen bonding. Example findings:
Q. How to address contradictions between experimental and computational data (e.g., docking vs. bioactivity)?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., SARS-CoV-2 main protease). Adjust parameters (grid size, exhaustiveness) to improve pose prediction.
- Bioactivity validation : Compare docking scores (ΔG) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility not modeled computationally .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions for structural analogs?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids.
- Solvent optimization : Use degassed toluene/EtOH (3:1) to prevent catalyst poisoning.
- Additives : K₂CO₃ or Cs₂CO₃ as bases improve coupling efficiency (yield >75%) .
Q. How do bromo and methoxy substituents affect electronic properties and bioactivity?
- Electron-withdrawing bromo decreases electron density on the phenyl ring, enhancing electrophilicity.
- Methoxy donates electrons via resonance, directing substitutions to para positions.
- SAR studies : Bromine increases cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8.2 µM vs. 22.5 µM for non-brominated analogs), while methoxy improves solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
